氟氟苯氧

描述

Flufenprox is a synthetic pyrethroid insecticide that is used to control a range of pests in crops, including aphids, thrips, and whiteflies. It was first developed in Japan in the 1990s and has since been used in many countries around the world. Flufenprox is known for its high potency and low toxicity, making it a popular choice for pest control in both agriculture and horticulture.

科学研究应用

Stereoselective Metabolism in Rat Hepatocytes

Flufenprox, a chiral nonsteroidal anti-inflammatory drug, undergoes stereoselective metabolism in rat hepatocytes. This process involves the formation of Flufenprox-S-acyl-CoA thioester and its subsequent transacylation of glutathione, forming Flufenprox-S-acyl-glutathione. This study provides insights into the stereoselective bioactivation of Flufenprox, contributing to the understanding of its metabolic pathways in liver cells (Grillo et al., 2010).

Ion Channel Modulation

Flufenprox has been identified as an ion channel modulator. Initially recognized for its anti-inflammatory properties, it has been found to affect non-selective cation channels, chloride channels, as well as potassium, calcium, and sodium channels. Its broad spectrum of targets in ion channel research highlights its potential as a valuable tool in understanding molecular, cellular, and systemic levels of ion channel functioning (Guinamard, Simard, & Del Negro, 2013).

Intragastric Drug Delivery

In a study focused on improving the biopharmaceutical characteristics of Flufenprox, kondogogu gum-Zn+2-pectinate emulgel matrices reinforced with mesoporous silica were developed for intragastric drug delivery. This approach aimed to modulate the release of Flufenprox in a controlled manner, demonstrating its potential in enhancing drug encapsulation efficiency and sustained drug release behavior (Bera, Nadimpalli, Kumar, & Vengala, 2017).

Management of Arthritis

Flufenprox-loaded hyaluronic acid-coated bovine serum albumin nanoparticles were formulated to improve the therapeutic efficacy of Flufenprox in the management of arthritis. These nanoparticles showed extended in-vitro release profiles and significant reduction in joint swelling and inflammatory markers in vivo, indicating a promising therapeutic effect in arthritis management (Mohamed, El-Kamel, Hammad, & Heikal, 2022).

Biotransformation by Cunninghamella Species

The biotransformation of Flufenprox by Cunninghamella species was explored to understand its metabolic pathways. The study identified mono- and dihydroxylated metabolites and demonstrated the species' ability to produce phase II (conjugated) metabolites, contributing to the understanding of Flufenprox's metabolic fate in biological systems (Amadio, Gordon, & Murphy, 2010).

Enhancement of Osteogenic Differentiation

A study on flufenamic acid, a fenamic acid NSAID like Flufenprox, demonstrated its role in enhancing osteogenic differentiation of mesenchymal stem cells and suppressing bone loss. This was achieved through inhibition of the NF-κB signaling pathway, suggesting its potential application in bone tissue engineering and treatment of osteoporosis (Liu et al., 2019).

属性

CAS 编号 |

118753-05-2 |

|---|---|

产品名称 |

Flufenprox |

分子式 |

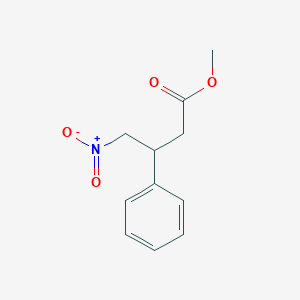

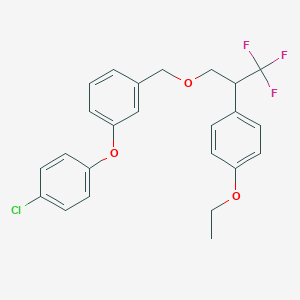

C24H22ClF3O3 |

分子量 |

450.9 g/mol |

IUPAC 名称 |

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene |

InChI |

InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3 |

InChI 键 |

RURQAJURNPMSSK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |

规范 SMILES |

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |

其他 CAS 编号 |

107713-58-6 |

同义词 |

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoro-propoxy]methyl]phen oxy]benzene |

蒸汽压力 |

9.75e-10 mmHg |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

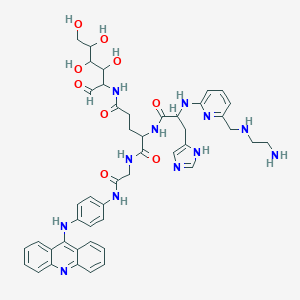

![[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B45903.png)

![methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45904.png)

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)